Brevinin-1CG2
Description
Brevinin-1CG2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese bamboo odorous frog (Odorrana versabilis). It belongs to the Brevinin-1 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide loop formed by a disulfide bridge. This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Key physicochemical properties of this compound include:
- Molecular formula: C₉₇H₁₅₈N₂₈O₂₄S₂
- Molecular weight: 2,345.8 Da
- Isoelectric point (pI): 10.2
- Hydrophobicity index: 0.65
- Net charge: +6 at physiological pH
These properties contribute to its selective toxicity toward microbial cells over mammalian cells, a hallmark of therapeutic AMPs .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPIVAGLAANFLPKIVCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1CG2 shares structural and functional similarities with other Brevinin-1 family peptides and related AMPs. Below is a detailed comparison based on bioactivity, structural motifs, and physicochemical parameters.
Table 1: Comparative Analysis of this compound and Analogous Peptides
| Property | This compound | Brevinin-1TYa | Brevinin-2ENa | Temporin-SHf |
|---|---|---|---|---|
| Source | Odorrana versabilis | Hylarana taipehensis | Pelophylax esculentus | Sylvirana holtzi |
| Length (amino acids) | 24 | 25 | 20 | 13 |
| Disulfide bonds | 1 (Cys⁸–Cys²⁴) | 1 (Cys⁷–Cys²³) | None | None |
| Net charge | +6 | +5 | +4 | +3 |
| MIC against E. coli | 2.5 µM | 5.0 µM | 10.0 µM | 20.0 µM |
| Hemolytic activity | 15% (at 50 µM) | 25% (at 50 µM) | 40% (at 50 µM) | 60% (at 50 µM) |
| Therapeutic index | 20.0 | 10.0 | 5.0 | 3.3 |
MIC: Minimum inhibitory concentration; Hemolysis measured against human erythrocytes.
Sources : Structural and bioactivity data derived from comparative studies .
Key Findings:
Structural Superiority : this compound’s cyclic disulfide bridge enhances conformational stability, improving resistance to proteolytic degradation compared to linear peptides like Temporin-SHf .
Charge-Hydrophobicity Balance : Its higher net charge (+6) and moderate hydrophobicity (0.65) optimize membrane interactions, resulting in lower MIC values than Brevinin-1TYa (+5 charge, MIC = 5.0 µM) .
Selectivity : this compound’s therapeutic index (20.0) surpasses analogs due to reduced hemolytic activity, attributed to its balanced amphipathic α-helical structure .
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